(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring system substituted with ethyl and methyl groups, and a pivalamide moiety
Mechanism of Action
Mode of Action
It is known that the compound contains a benzothiazole ring, which is a common structural motif in many biologically active compounds . This suggests that (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide may interact with its targets through similar mechanisms, potentially involving intermolecular π–π overlap .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring system. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced onto the benzo[d]thiazole ring through alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Formation of the Pivalamide Moiety: The final step involves the introduction of the pivalamide group. This can be achieved through the reaction of the benzo[d]thiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring, using reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogens, amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzo[d]thiazole derivatives
Substitution: Substituted benzo[d]thiazole derivatives
Scientific Research Applications
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide.
Pivalamide Derivatives: Compounds like N-pivaloylbenzamide and N-pivaloylaniline have similar pivalamide moieties.
Uniqueness
This compound is unique due to its specific combination of the benzo[d]thiazole ring system with ethyl and methyl substitutions and the pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-6-17-11-8-7-10(2)9-12(11)19-14(17)16-13(18)15(3,4)5/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAPVFDAYMUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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